Menotropin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9002-68-0, 61489-71-2 | |
| Record name | Menotropins | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00032 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gonadotropin, menopausal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Evolution of Gonadotropin Isolation and Early Scientific Conceptualization
The journey to understanding and utilizing gonadotropins began in the 1920s. In 1926, independent researchers Smith and Zondek demonstrated that implanting anterior pituitary gland tissue from various animals into immature rodents induced precocious sexual maturity, establishing the concept of a "gonadotrophic principle". oup.com Zondek, along with Ascheim, later identified a gonad-stimulating substance in the blood and urine of pregnant women, which was found to be human chorionic gonadotropin (hCG). elsevier.es These discoveries led to the conceptualization of two primary pituitary gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), named for their specific actions on the gonads. frontiersin.org
Early therapeutic attempts in the 1930s used hormone extracts from animal pituitaries and pregnant mare serum. nih.govresearchgate.net By 1941, this evolved into the 'two-step protocol', which involved using animal-derived gonadotropins to stimulate follicular growth, followed by hCG to induce ovulation. oup.comfrontiersin.org However, the use of animal-derived proteins often led to immune recognition and a short-lived ovarian response, prompting a search for human-sourced hormones. frontiersin.org
This search led to two main sources. In 1958, Gemzell first reported successful follicular development using gonadotropins extracted from the pituitaries of human cadavers (human pituitary gonadotropin, or hPG). oup.comfrontiersin.org For several decades, hPG was used for ovulation induction. oup.com However, these preparations were eventually abandoned due to the risk of transmitting iatrogenic Creutzfeld–Jakob disease (CJD). oup.comfrontiersin.org
The second, more sustainable source was human urine. While hCG was first extracted from the urine of pregnant women in 1940, the pivotal breakthrough for hMG came in 1949 when Piero Donini developed a method to extract gonadotropins from the urine of postmenopausal women, whose hormonal state is characterized by high levels of FSH and LH. wikipedia.orgelsevier.es This urinary-derived product, human menopausal gonadotropin (hMG), was first successfully introduced into clinical use by Bruno Lunenfeld in 1961. wikipedia.org The demand for hMG grew exponentially, requiring the recruitment of over 100,000 urine donors by the early 1990s to meet worldwide needs. researchgate.net
Advancements in the Understanding of Hmg Compositional Complexity
Human Menopausal Gonadotrophin is not a single molecule but a preparation containing a mixture of hormones. wikipedia.org Its primary components are Follicle-Stimulating Hormone (FSH) and substances with Luteinizing Hormone (LH) bioactivity. nih.gov Early hMG preparations were known to be impure, with only about 5% of the content being the active gonadotropins. elsevier.es
A critical aspect of hMG's composition is the nature of its LH activity. While postmenopausal urine contains both FSH and LH, the purification process preferentially loses LH molecules. researchgate.net Consequently, the LH activity in most hMG preparations is primarily, and in some cases entirely, derived from human chorionic gonadotropin (hCG). elsevier.esoup.com The hCG may be co-purified from the urine source or added exogenously during manufacturing to standardize the product to a specific FSH:LH activity ratio, typically 1:1. elsevier.esresearchgate.net Due to its longer half-life compared to LH, hCG is responsible for the vast majority—estimated at 95%—of the in-vivo LH-receptor-mediated bioactivity of the final product. researchgate.net
Modern analytical techniques have revealed significant compositional differences between various commercially available hMG preparations. For instance, an analysis of two hMG products, Menopur® and Meriofert®, showed that Meriofert® has a higher FSH:hCG ratio, whereas Menopur® contains LH molecules in addition to FSH and hCG. nih.gov
Beyond the gonadotropins, urinary-derived hMG contains a substantial amount of other protein impurities, which can account for at least 30% of the total protein content. researchgate.net A proteomics-based approach to identify these impurities in one hMG preparation (Menopur®) revealed the presence of several other proteins, with three major impurities identified as leukocyte elastase inhibitor, protein C inhibitor, and zinc-alpha(2)-glycoprotein. researchgate.net
Table 1: Comparative Composition of hMG Preparations
| Preparation | FSH Content | Source of LH Bioactivity | Identified Impurities |
|---|---|---|---|
| hMG (General) | Standardized (e.g., 75 IU) | Primarily hCG, with potential for some endogenous LH. elsevier.esresearchgate.net | Leukocyte elastase inhibitor, Protein C inhibitor, Zinc-alpha(2)-glycoprotein. researchgate.net |
| Menopur® | Present | hCG and LH molecules. nih.gov | Not specified in comparative study. |
| Meriofert® | Present (higher FSH:hCG ratio than Menopur®) | hCG. nih.gov | Not specified in comparative study. |
Fundamental Research Questions Driving Contemporary Hmg Investigations
Molecular Architecture and Glycobiological Attributes of Human Menopausal Gonadotrophin Components
The constituent gonadotropins of hMG—FSH, LH, and hCG—are all heterodimeric glycoproteins. researchgate.netwikipedia.orgnih.gov This means they are composed of two non-covalently linked polypeptide subunits, designated as alpha (α) and beta (β). nih.govoup.comoncohemakey.com
Heterodimeric Glycoprotein Structure of Constituent Gonadotropins (FSH, LH, hCG)
The fundamental structure of these hormones is a non-covalent association of an alpha and a beta subunit. nih.govoup.comoncohemakey.com While the alpha subunit is common across all three gonadotropins, the beta subunit is unique to each hormone and confers its specific biological activity. wikipedia.orgebi.ac.uk The two subunits are held together by a "seatbelt" structure, where the C-terminal portion of the beta subunit wraps around the alpha subunit, a conformation crucial for both subunit association and receptor binding. nih.govbioscientifica.com
Conserved Alpha Subunit Structural Delineation
The alpha subunit of human gonadotropins is a highly conserved protein, typically consisting of 92 amino acids. wikipedia.orgoup.comfrontiersin.org It features a complex structure stabilized by five disulfide bonds. bioscientifica.comfrontiersin.org This common alpha subunit is shared not only by FSH, LH, and hCG but also by Thyroid-Stimulating Hormone (TSH). wikipedia.orgwikipedia.orgwikipedia.org Its primary role is structural, providing the necessary scaffold for the beta subunit to bind and form the active heterodimer. nih.govbioscientifica.com
Hormone-Specific Beta Subunit Structural Elucidation
The biological specificity of each gonadotropin is determined by its unique beta subunit. wikipedia.orgebi.ac.ukmybiosource.com These subunits vary in their amino acid sequence and length, which dictates their interaction with specific receptors on target cells. wikipedia.orgwikipedia.org
Follicle-Stimulating Hormone (FSH) Beta Subunit: The FSH beta subunit is composed of 111 amino acids and is responsible for interacting with the FSH receptor. oup.comwikipedia.org Its unique structure allows it to specifically stimulate follicular development in the ovaries and spermatogenesis in the testes. wikipedia.orgmybiosource.com
Luteinizing Hormone (LH) Beta Subunit: The LH beta subunit consists of 121 amino acids. oup.comoup.com It shares significant homology with the beta subunit of hCG, allowing both hormones to bind to and activate the same receptor, the LH/hCG receptor. wikipedia.orgcellsciences.com
Human Chorionic Gonadotropin (hCG) Beta Subunit: The hCG beta subunit is the longest of the three, with 145 amino acids. oncohemakey.comwikipedia.orgoup.com It is structurally similar to the LH beta subunit but includes a distinctive carboxy-terminal peptide (CTP) extension of 24 amino acids. oup.comwikipedia.org This CTP is a result of a frameshift mutation in the ancestral LH beta-subunit gene. oncohemakey.com
Table 1: Comparison of Gonadotropin Beta Subunits
| Feature | FSH Beta Subunit | LH Beta Subunit | hCG Beta Subunit |
|---|---|---|---|
| Amino Acid Count | 111 oup.comwikipedia.org | 121 oup.comoup.com | 145 oncohemakey.comwikipedia.orgoup.com |
| Key Structural Feature | Confers specificity for FSH receptor wikipedia.org | High homology with hCG beta subunit wikipedia.org | Contains a unique carboxy-terminal peptide (CTP) oup.comwikipedia.org |
| Primary Function | Regulates follicular growth and spermatogenesis wikipedia.orgmybiosource.com | Triggers ovulation and stimulates steroidogenesis oup.com | Maintains pregnancy in early stages wikipedia.orgnih.gov |
Glycosylation Heterogeneity and its Impact on hMG Bioactivity
Glycosylation, the enzymatic process of attaching carbohydrate chains (glycans) to proteins, is a critical post-translational modification for gonadotropins. wikipedia.orgnih.govoup.com The presence and structure of these glycans significantly influence the folding, stability, circulatory half-life, and biological activity of the hormones. oup.comresearchgate.net The variability in the carbohydrate composition gives rise to different "glycoforms" of the same hormone, a phenomenon known as glycosylation heterogeneity. frontiersin.orgnih.gov
N-linked and O-linked Glycosylation Site Characterization
Gonadotropins feature two main types of glycosylation: N-linked and O-linked.
N-linked Glycosylation: This involves the attachment of a glycan to the amide nitrogen of an asparagine (Asn) residue. elsevier.es The common alpha subunit has two conserved N-linked glycosylation sites at Asn52 and Asn78. frontiersin.orgoup.com The beta subunits also have N-linked glycosylation sites:
FSH-β has two sites at Asn7 and Asn24. frontiersin.orgoup.com
LH-β has one site at Asn30. oup.comoup.com
hCG-β has two sites at Asn13 and Asn30. oup.comnih.gov
O-linked Glycosylation: This is characterized by the attachment of a glycan to the hydroxyl group of a serine or threonine residue. elsevier.es Among the gonadotropins in hMG, only the hCG beta subunit possesses O-linked glycans. oup.comnih.gov These are located on its unique carboxy-terminal peptide (CTP) and there can be as many as four such sites. nih.gov
Table 2: Glycosylation Sites of Human Gonadotropins
| Subunit | N-linked Glycosylation Sites | O-linked Glycosylation Sites |
|---|---|---|
| Alpha (α) Subunit | Asn52, Asn78 frontiersin.orgoup.com | None |
| FSH Beta (β) Subunit | Asn7, Asn24 frontiersin.orgoup.com | None |
| LH Beta (β) Subunit | Asn30 oup.comoup.com | None |
| hCG Beta (β) Subunit | Asn13, Asn30 oup.comnih.gov | Four sites on the C-terminal peptide nih.gov |
Functional Investigations of Differential Glycoform Potencies
The structural variations in the attached glycans, or microheterogeneity, lead to different glycoforms with distinct biological properties. frontiersin.orgnih.gov The terminal sugars of the glycan chains, particularly sialic acid, play a crucial role. researchgate.netnih.gov
Impact on Biological Activity: The degree and type of glycosylation can influence receptor binding and signal transduction. oup.com Hypo-glycosylated pituitary FSH, for example, has a shorter plasma half-life but demonstrates higher receptor binding activity and in-vitro bioactivity compared to its fully-glycosylated counterpart. frontiersin.org Similarly, different glycoforms of hCG can have varied effects; hyperglycosylated hCG, for instance, has been shown to have impaired steroidogenic potency but promotes cell invasion. nih.govresearchgate.net The presence of O-glycans on hCG contributes to its significantly longer half-life compared to LH. elsevier.es
The physiological regulation of gonadotropin glycosylation is a dynamic process, with the relative abundance of different glycoforms changing during different life stages and physiological states, such as the menstrual cycle. nih.govnih.gov This suggests that the production of specific glycoforms is a key mechanism by which the body fine-tunes reproductive processes. researchgate.net
Historical Context of Urinary Gonadotropin Extraction and Initial Purification Efforts
The story of hMG begins with the recognition that the urine of postmenopausal women is a rich source of gonadotropins, specifically Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). Early efforts in the 1940s and 1950s were pioneering, driven by the need for a reliable source of human-derived gonadotropins to circumvent the immunogenic reactions observed with animal-derived preparations. elsevier.eselsevier.esoup.com
The initial extraction processes were relatively rudimentary. A widely adopted method, developed by Bradbury and his colleagues in 1949 and later modified, utilized kaolin, a type of clay, to adsorb the gonadotropins from large pools of menopausal urine. oup.comnih.gov Following adsorption, the proteins, including the desired gonadotropins, were precipitated using acetone. oup.comnih.gov This kaolin-acetone precipitation method, with some variations, became a standard for many years, enabling the production of the first commercially available hMG preparations. oup.com
However, these early preparations were far from pure. They contained a heterogeneous mixture of proteins, with the active gonadotropins constituting only a small fraction, estimated to be as low as 5%. elsevier.es The purity of these initial hMG products was a significant limitation, with the majority of the injected material being extraneous urinary proteins. nih.gov The first hMG preparation for clinical use, 'Pergonal 25 Serono', was registered in Italy in 1950. oup.com The potency of these early extracts was determined by bioassays, such as the rat ovarian weight gain assay, to standardize their biological activity. oup.com
Evolution of Purification Technologies for Enhanced hMG Purity
The drive for improved purity and safety profiles for gonadotropin therapies spurred significant advancements in purification technologies. The evolution from crude extracts to highly purified formulations was marked by the adoption of more sophisticated and specific separation techniques.
Immunopurification Strategies (e.g., Monoclonal Antibody Applications)
A major leap in purification technology came with the introduction of immunopurification techniques, which utilize the high specificity of antibodies to isolate target molecules.
Initially, polyclonal antibodies were used. For instance, in the 1960s, a method was developed using an immuno-column with polyclonal anti-LH antibodies to produce a biologically pure FSH preparation. oup.com A urinary hMG preparation was passed through the column, where the LH would bind to the antibodies, allowing the FSH and other proteins to pass through. oup.com
The advent of monoclonal antibody technology provided an even more powerful tool for purification. Monoclonal antibodies, with their uniform specificity and affinity, can be used to create highly selective immunoaffinity columns. For example, to produce highly purified urinary FSH (u-FSH HP), a process was developed that used FSH monoclonal antibodies as a key purification step on an hMG bulk solution. frontiersin.org This resulted in a product with a specific activity of at least 10,000 IU FSH/mg of protein and negligible LH content. frontiersin.org This immunopurification strategy is highly effective in removing unwanted proteins, leading to a significant increase in the purity of the final product.
Characterization of Ultra-Purity Grade hMG (HMG-UP)
Further advancements in purification have led to the development of ultra-purity grade hMG (HMG-UP). This is achieved by adding additional chromatographic steps to the manufacturing process of highly purified hMG (HP-hMG). googleapis.comgoogle.com
One such method involves the use of multimodal chromatography, specifically a multimodal strong anion exchanger, to remove impurities that co-elute with the LH fraction. googleapis.comgoogle.com This additional step successfully removes non-gonadotropin protein contaminants such as plasma serine protease inhibitor, afamin, insulin-like growth factor binding protein 7, zinc alpha-2-glycoprotein, and albumin. googleapis.comgoogle.com
The characterization of HMG-UP involves a battery of analytical techniques to confirm its high degree of purity. These include:
Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the protein profile and assess the reduction of contaminants. googleapis.com
Two-Dimensional (2D) Gel Electrophoresis: For a more detailed separation of proteins based on both isoelectric point and molecular weight. googleapis.com
Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry (MALDI-MS): To identify the protein spots from the 2D gels and confirm the presence of the desired gonadotropins and the absence of contaminants. googleapis.comgoogle.com
These analyses have demonstrated that HMG-UP has a significantly higher specific biopotency for both FSH and LH compared to HP-hMG. google.com
Table 1: Evolution of hMG Purification and Purity
| hMG Preparation | Primary Purification Method(s) | Approximate Purity | Key Characteristics |
|---|---|---|---|
| Early hMG | Kaolin-acetone precipitation | ~5% | High content of extraneous urinary proteins. |
| Purified hMG | Chromatographic techniques (IEC, HIC) | Increased purity over early preparations | Reduced levels of non-gonadotropin proteins. |
| Highly Purified hMG (HP-hMG) | Advanced chromatography, Immunopurification with polyclonal antibodies | Significantly improved purity | Lower protein load, suitable for subcutaneous injection. nih.gov |
| Highly Purified Urinary FSH (u-FSH HP) | Immunopurification with monoclonal FSH antibodies | >95% FSH | Negligible LH content. frontiersin.org |
| Ultra-Purity Grade hMG (HMG-UP) | Multimodal chromatography added to HP-hMG process | >HP-hMG | Free of specific non-gonadotropin contaminants. googleapis.comgoogle.com |
Comparative Analysis with Recombinant Gonadotropin Production Paradigms and their Influence on hMG Research
The development of recombinant DNA technology in the latter half of the 20th century revolutionized the production of therapeutic proteins, including gonadotropins. oup.comoup.com Recombinant gonadotropins, such as recombinant FSH (rFSH), recombinant LH (rLH), and recombinant hCG (rhCG), are produced in controlled cell culture systems, typically using Chinese Hamster Ovary (CHO) cells. oup.com
Table 2: Comparison of Urinary-Derived hMG and Recombinant Gonadotropins
| Characteristic | Urinary-Derived hMG | Recombinant Gonadotropins |
|---|---|---|
| Source | Urine from postmenopausal women | Genetically engineered cell lines (e.g., CHO) |
| Composition | Contains both FSH and LH activity (from LH and hCG) | Single gonadotropin (e.g., rFSH, rLH) or specific combinations |
| Purity | Purity has increased significantly over time, but may still contain other urinary proteins. mdpi.com | High degree of purity (>99%). mdpi.com |
| Batch-to-Batch Consistency | Can be variable, though improved with modern purification. | High consistency due to controlled manufacturing process. |
| LH Activity Source | Primarily from human chorionic gonadotropin (hCG) present in postmenopausal urine. elsevier.esoncotarget.com | Can be from recombinant LH. |
The advent of recombinant gonadotropins has had a profound influence on hMG research and clinical use. The high purity and consistency of recombinant products set a new benchmark in the field. elsevier.es This spurred further research into the composition of hMG and the biological roles of its different components, including the various isoforms of FSH and the significance of hCG-derived LH activity. oncotarget.com
The availability of pure recombinant FSH and LH allowed for more precise studies on the individual roles of these hormones in follicular development. researchgate.net This, in turn, led to a re-evaluation of the clinical utility of hMG, with some studies suggesting potential benefits of the combined FSH and LH activity in certain patient populations. elsevier.esresearchgate.net
Furthermore, the competition from recombinant products has been a driving force for the continuous improvement of hMG purification processes, leading to the development of highly purified and ultra-pure formulations. mdpi.com While recombinant technology offers a highly controlled production system, research continues to explore the unique properties of urinary-derived gonadotropins, ensuring that a range of therapeutic options remains available to clinicians.
Receptor Biology and Intracellular Signal Transduction Pathways Mediated by Hmg Components
Follicle-Stimulating Hormone Receptor (FSHR) Binding and Activation Mechanisms
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) that is essential for the hormonal function of FSH. wikipedia.org It is primarily expressed in the granulosa cells of the ovaries and the Sertoli cells of the testes. oncohemakey.com The FSHR is characterized by a large extracellular domain (ECD) rich in leucine-rich repeats, which is responsible for the high-affinity binding of FSH. wikipedia.orgarxiv.org
The binding of FSH to the FSHR is a multi-step process. Initially, FSH interacts with the hormone-binding subdomain of the ECD. wikipedia.org This interaction induces a conformational change in the receptor, creating a new pocket. wikipedia.org Subsequently, a sulfated tyrosine residue within the hinge region of the receptor inserts into this newly formed pocket, an event critical for receptor activation. wikipedia.orgnih.gov This leads to the activation of the transmembrane domain, which in turn activates the intracellular Gs protein. wikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Receptor Type | G protein-coupled receptor (GPCR) | wikipedia.org |
| Primary Ligand | Follicle-Stimulating Hormone (FSH) | wikipedia.org |
| Key Binding Domain | Large extracellular domain (ECD) with leucine-rich repeats | wikipedia.orgarxiv.org |
| Activation Mechanism | Initial binding of FSH to the ECD induces a conformational change. | wikipedia.org |
| A sulfated tyrosine in the hinge region inserts into a new pocket, activating the transmembrane domain. | wikipedia.orgnih.gov |
Luteinizing Hormone/Human Chorionic Gonadotropin Receptor (LHCGR/LHR) Interaction Profiles
The Luteinizing Hormone/Human Chorionic Gonadotropin Receptor (LHCGR), also known as the LH receptor (LHR), is another GPCR that binds both LH and, in primates, human chorionic gonadotropin (hCG). oncohemakey.comwikipedia.org This receptor is predominantly found on theca, luteal, and mature granulosa cells in the ovary, and on Leydig cells in the testis. wikipedia.orgoup.com
Similar to the FSHR, the LHCGR has a large, glycosylated extracellular domain that facilitates hormone binding. wikipedia.org The binding of LH or hCG to the LHCGR triggers a conformational change that activates the receptor, leading to the initiation of intracellular signaling. imrpress.com Interestingly, while both LH and hCG bind to the same receptor, they can elicit different signaling responses. oup.com For instance, in ovarian cells, LH action is preferentially mediated through pathways involving phosphorylated extracellular-regulated kinase 1/2 (pERK1/2) and phosphorylated AKT, promoting proliferation. In contrast, hCG demonstrates a more potent activation of the cAMP/protein kinase A (PKA) pathway, which is strongly linked to steroidogenesis. oup.com The LHCGR can also form heterodimers with the FSHR, leading to crosstalk between the two signaling systems. frontiersin.org
| Feature | Description | Reference |
|---|---|---|
| Receptor Type | G protein-coupled receptor (GPCR) | wikipedia.org |
| Primary Ligands | Luteinizing Hormone (LH), Human Chorionic Gonadotropin (hCG) | wikipedia.org |
| Key Cellular Locations | Ovary (theca, luteal, granulosa cells), Testis (Leydig cells) | wikipedia.orgoup.com |
| Differential Signaling | LH preferentially activates pERK1/2 and AKT pathways. | oup.com |
| hCG strongly activates the cAMP/PKA steroidogenic pathway. | oup.com | |
| Receptor Crosstalk | Can form heterodimers with FSHR, enabling signal integration. | frontiersin.org |
Gonadotropin-Mediated Intracellular Signaling Cascades
Upon activation by their respective gonadotropins, both the FSHR and LHCGR primarily couple to the Gs class of heterotrimeric G proteins. arxiv.orgfrontiersin.org This coupling leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgoup.com Besides the canonical Gs pathway, evidence suggests that these receptors can also couple to other G proteins, such as Gq/11 and Gi, leading to the activation of phospholipase C and the modulation of other signaling pathways. imrpress.combohrium.comimrpress.com The activation of these G proteins initiates a cascade of intracellular events involving various effector molecules.
Cyclic AMP (cAMP) is a crucial second messenger in gonadotropin signaling. oup.comnih.gov Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). nih.govfrontiersin.org Activated PKA can then phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in processes such as steroidogenesis and cell differentiation. jneurosci.orgsemanticscholar.org The cAMP system is subject to negative feedback regulation; for instance, PKA can phosphorylate and inhibit certain adenylyl cyclase isoforms, thereby reducing cAMP production. nih.gov In addition to PKA, cAMP can also activate other proteins, such as the Exchange Proteins Directly Activated by cAMP (EPACs), which can mediate PKA-independent effects. oup.com
Gonadotropins are glycoproteins, and the structure and composition of their carbohydrate side chains (glycans) can vary, resulting in different glycoforms. oup.com These glycoforms can exhibit distinct biological activities. Research has shown that different FSH glycoforms can differentially activate FSHR signaling pathways. oup.com For example, less-sialylated (more basic) FSH isoforms tend to have higher receptor binding affinity and in vitro bioactivity compared to their more acidic counterparts. oup.comnih.gov These variations in glycosylation can influence the recruitment of downstream signaling components like Gαs, Gαi, and β-arrestin, leading to differences in cAMP production, steroid hormone synthesis, and the expression of specific genes. oup.com The extent of glycosylation on the FSHβ subunit, in particular, appears to determine not only its pharmacokinetic properties but also its pharmacodynamic effects after binding to the receptor. nih.gov
Exploration of Extragonadal Gonadotropin Receptor Distribution and Physiological Relevance
While the primary sites of action for gonadotropins are the gonads, both FSHR and LHCGR have been identified in various extragonadal tissues, although the physiological significance of this expression is still under investigation. oncohemakey.comoup.com
FSHRs have been reported in the uterus, placenta, and on endothelial cells of tumor vasculature. oup.com Some studies have also found functional FSH receptors in human and mouse fat tissues. oup.com
The LHCGR appears to be more widely distributed in extragonadal tissues than the FSHR. oup.com It has been detected in the uterus, oviduct, cervix, mammary gland, adrenal gland, placenta, and certain areas of the brain. wikipedia.orgoup.comnih.gov In the uterus, for example, LH/hCG receptors are present in the endometrium and myometrium, where they may play a role in regulating uterine contractility and endometrial receptivity. nih.govresearchgate.net
| Receptor | Reported Extragonadal Locations | Potential Physiological Relevance | Reference |
|---|---|---|---|
| FSHR | Uterus, Placenta | Reproductive tissue function | oup.com |
| Endothelial cells of tumor vasculature | Tumor angiogenesis | oup.com | |
| Fat tissue | Adipocyte function | oup.com | |
| LHCGR | Uterus (Endometrium, Myometrium), Oviduct, Cervix | Uterine contractility, endometrial receptivity | oup.comnih.govresearchgate.net |
| Mammary gland, Adrenal gland, Placenta | Local hormonal regulation | oup.com | |
| Brain | Neuromodulatory functions | oup.com |
Advanced Analytical and Biochemical Characterization of Human Menopausal Gonadotrophin
High-Resolution Proteomic and Glycomic Approaches for Compositional Analysis
Modern proteomic and glycomic techniques have revolutionized the analysis of hMG, providing detailed insights into its protein composition and glycosylation patterns. These methods are crucial for identifying the active components, quantifying their abundance, and understanding the structural features that influence biological activity.
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the detailed characterization of the protein components within hMG preparations. researchgate.net This powerful analytical technique allows for the separation, identification, and quantification of individual proteins and their subunits with high sensitivity and specificity. researchgate.netresearchgate.netmedrxiv.org
Recent studies employing LC-MS/MS have provided a granular view of the composition of highly purified hMG (HP-hMG). For instance, analysis has revealed that the beta subunit of LH is often present in only trace amounts (0.9–1.2%), while the beta subunit of human Chorionic Gonadotropin (hCG) can be found in significant quantities (18–47%). mdpi.com This finding is critical as the LH-like activity in many hMG products is primarily derived from hCG. mdpi.comelsevier.es The alpha subunit, common to all gonadotropins, is also readily identified and quantified. mdpi.com Furthermore, LC-MS methods have been instrumental in detecting post-translational modifications, such as oxidation. One study found that the alpha subunit in tested HP-hMG samples was heavily oxidized, with a relative abundance of 20% of the total gonadotropin content. mdpi.com
The application of LC-MS extends to the analysis of intact glycoforms, providing information on the macro-heterogeneity of the gonadotropins. researchgate.net This "top-down" approach complements the more traditional "bottom-up" proteomics, which involves analyzing the protein after it has been digested into smaller peptides. researchgate.net By analyzing the intact proteins, researchers can gain a more complete picture of the various glycoforms present in a given hMG preparation.
The glycosylation of gonadotropins plays a pivotal role in their biological activity, and glycan profiling is essential for understanding the source of these hormones in hMG preparations. A key distinction that can be made through glycan analysis is between pituitary-derived hCG and placental hCG. This is significant because pituitary hCG is characterized by the presence of sulfated glycans, whereas placental hCG typically has sialylated oligosaccharides. nih.gov
Advanced analytical techniques, such as glycopeptide mapping by LC-MS/MS, have been employed to investigate the glycan structures in HP-hMG. mdpi.comnih.gov Studies have shown that while the FSH and LH components in HP-hMG samples exhibit sulfated glycans, no sulfated glycopeptides have been detected on the beta subunit of hCG. mdpi.comnih.gov The hCG glycan distribution in these HP-hMG samples was found to be identical to that of a control sample of placental hCG, which is extracted from the urine of pregnant women. mdpi.comnih.gov This strongly suggests that the hCG present in these preparations is of placental origin and likely added to the formulation, rather than being endogenously present from the postmenopausal urine source. mdpi.comnih.gov
Recent developments in mass spectrometry, including the use of specific chemical modifications, can further aid in distinguishing between different sialic acid linkages (α2,3- vs. α2,6-linked), which can also vary between pituitary and placental gonadotropins. nih.gov
Characterization of Non-Gonadotropin Protein Contaminants and Impurities in Urinary Preparations
Urinary-derived hMG preparations, despite undergoing extensive purification processes, inevitably contain a certain level of non-gonadotropin protein contaminants. nih.govnih.gov The identification and characterization of these impurities are crucial for ensuring the purity and quality of the final product.
Advances in proteomic technologies, particularly two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry, have enabled the comprehensive identification of these contaminant proteins. nih.govaduc.it Studies have revealed the presence of a significant number of non-gonadotropin-related proteins in urinary gonadotropin products. mdpi.comnih.gov
One comparative study identified a total of 23 non-gonadotropin proteins in urinary-derived preparations, 16 of which had not been previously reported. nih.gov Another analysis of HP-hMG samples identified over 200 non-gonadotropin protein impurities, which were estimated to constitute 20-30% of the total protein content. mdpi.com
Some of the identified protein contaminants include:
Plasma serine protease inhibitor google.com
Afamin google.com
Insulin-like growth factor binding protein 7 google.com
Zinc alpha-2-glycoprotein nih.govgoogle.com
Albumin google.com
Leucocyte elastase inhibitor nih.gov
Protein C inhibitor nih.gov
The presence and variability of these impurities highlight the differences in purity between urinary-derived and recombinant gonadotropin preparations, with the latter generally exhibiting a much higher degree of purity. mdpi.comnih.gov
Oxidative Modification Analysis of hMG Components and its Implications
The manufacturing process and storage of Human Menopausal Gonadotropin (hMG) can introduce chemical modifications, with oxidation being a significant quality attribute that can impact the product's biological activity. Analytical characterization of hMG involves assessing the extent and nature of these oxidative modifications, particularly on its constituent gonadotropin components: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) activity, which is primarily derived from Human Chorionic Gonadotropin (hCG). mdpi.comresearchgate.net
Early preparations of hMG were known to contain oxidized forms of FSH. mdpi.com Modern, highly purified hMG (HP-hMG) is also subject to oxidation. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are employed to detect and quantify these modifications. mdpi.comresearchgate.net Reducing peptide mapping using LC-MS/MS is a specific method utilized to assess the oxidation levels of the gonadotropins within hMG. mdpi.comresearchgate.net
Research findings indicate that the common alpha subunit of the gonadotropin hormones (FSH, LH, and hCG) is particularly susceptible to oxidation. mdpi.comresearchgate.net In an analysis of HP-hMG samples, the alpha subunit was found to be significantly oxidized, with a relative abundance of approximately 20% of the total gonadotropin content. mdpi.comresearchgate.net During liquid chromatography, the oxidized alpha subunits typically elute just before the non-oxidized forms. mdpi.com
The amino acid most susceptible to oxidation in proteins is Methionine, which can be converted to methionine sulfoxide (B87167) and further to methionine sulfone. nih.gov While methionine is a primary target, other amino acid residues such as tryptophan, tyrosine, and proline can also undergo oxidation, although this is less common. nih.gov
The presence of oxidized gonadotropins is a critical quality concern as it can negatively affect the potency and bioactivity of the hMG product. researchgate.net Oxidative modifications have been demonstrated to primarily reduce the in vitro bioactivity of gonadotropins. researchgate.net This reduction in activity is believed to stem from altered receptor interaction and subsequent signal transduction. researchgate.net Furthermore, reduced in vivo bioactivity has also been observed in animal models. researchgate.net The high propensity for oxidation presents a challenge in the production of urinary-derived gonadotropin preparations. researchgate.net
Research Findings on hMG Oxidation
| hMG Component | Observed Modification | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Alpha Subunit (common to FSH, LH, hCG) | Oxidation | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Found to be strongly oxidized, representing ~20% of the total gonadotropin content in tested HP-hMG samples. | mdpi.comresearchgate.net |
| Follicle-Stimulating Hormone (FSH) | Presence of oxidized forms | General/Historical Analysis | Early hMG preparations were noted for having low purity and containing oxidized FSH forms. | mdpi.com |
Amino Acids Susceptible to Oxidative Modification
| Amino Acid | Oxidized Product(s) | Reactivity | Reference |
|---|---|---|---|
| Methionine | Methionine Sulfoxide, Methionine Sulfone | Most reactive and commonly oxidized. | nih.gov |
| Tryptophan | Various oxidized products | Can generate traces of several oxidized products. | nih.gov |
| Tyrosine | Oxidized Tyrosine | Less frequent oxidation. | nih.gov |
| Proline | Oxidized Proline, Glutamic Semialdehyde | Less frequent oxidation. | nih.govsemanticscholar.org |
| Arginine | Glutamic Semialdehyde | Oxidation product found in related biological fluids. | semanticscholar.org |
| Lysine | Aminoadipic Semialdehyde | Oxidation product found in related biological fluids. | semanticscholar.org |
Future Directions and Emerging Research Avenues in Human Menopausal Gonadotrophin Studies
Investigations into the Molecular Basis of Variability in Urinary hMG Preparations
Urinary-derived hMG is a mixture of gonadotrophins, primarily Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), extracted and purified from the urine of postmenopausal women. A significant area of ongoing research is the detailed characterization of the molecular heterogeneity within these preparations.
The primary source of variability lies in the post-translational modifications of the gonadotropin molecules, particularly glycosylation. Glycosylation, the attachment of oligosaccharide chains (glycans) to the protein backbone, is crucial for the biological activity, stability, and circulatory half-life of gonadotrophins. researchgate.netfrontiersin.orgnih.gov Different batches of urinary hMG can exhibit variations in the types and complexity of these glycan structures, leading to differences in the bioactivity of the final product. frontiersin.orgnih.gov
Table 1: Key Factors Contributing to the Variability of Urinary hMG Preparations
| Factor | Description | Research Focus |
| Glycosylation Patterns | Variations in the structure and composition of oligosaccharide chains attached to FSH and LH molecules. | Characterization of glycoforms and their impact on bioactivity and half-life. |
| Presence of hCG | Inclusion of Human Chorionic Gonadotropin, which contributes to the overall LH activity. | Quantification of hCG and its contribution to the LH receptor-mediated bioactivity. |
| Protein Impurities | Co-extraction of other urinary proteins during the purification process. | Identification and characterization of impurities and their potential biological effects. |
Advanced Structural Biology Approaches for Deeper Understanding of hMG Component Conformation
A deeper understanding of the three-dimensional structure of the gonadotropin components of hMG is crucial for elucidating their mechanism of action and for the rational design of future therapeutics. Advanced structural biology techniques are providing unprecedented insights into the conformation of these complex glycoproteins.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. pnas.orgnih.govwiley.comresearchgate.netcas.cn Recent cryo-EM studies have successfully resolved the structures of gonadotropin receptors in complex with their ligands. pnas.orgnih.govwiley.comresearchgate.netcas.cn These studies have provided detailed atomic-level information about the ligand-binding pocket and the conformational changes that occur upon hormone binding and receptor activation. pnas.orgwiley.comcas.cn By visualizing how FSH and LH interact with their respective receptors, researchers can better understand the structural basis of their biological activity and specificity.
Other structural techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have also contributed to our understanding of gonadotropin structure. While obtaining high-quality crystals of heavily glycosylated proteins like those in hMG can be challenging, these methods have been instrumental in determining the structures of individual gonadotropin subunits and their domains. Circular dichroism (CD) spectroscopy is another technique used to study the secondary structure and conformational changes of the protein components of hMG. mdpi.com
Table 2: Advanced Structural Biology Techniques in hMG Research
| Technique | Application | Key Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determination of high-resolution structures of gonadotropin-receptor complexes. pnas.orgnih.govwiley.comresearchgate.netcas.cn | Detailed view of ligand-receptor interactions and mechanisms of receptor activation. pnas.orgwiley.comcas.cn |
| X-ray Crystallography | Determination of the atomic structure of gonadotropin subunits and domains. | Insights into the protein fold and the arrangement of key functional residues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of protein structure and dynamics in solution. | Information on the conformational flexibility and interactions of gonadotropins. |
| Circular Dichroism (CD) Spectroscopy | Assessment of the secondary structure and conformational integrity of proteins. mdpi.com | Monitoring protein folding and stability under different conditions. |
Development of Novel Analytical Paradigms for Gonadotropin Characterization
The inherent complexity and heterogeneity of hMG preparations necessitate the development and application of advanced analytical techniques for their comprehensive characterization. These methods are crucial for ensuring the quality, consistency, and efficacy of hMG products.
Mass spectrometry (MS)-based approaches have become indispensable for the detailed analysis of gonadotropins. researchgate.netchemrxiv.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the separation and identification of different gonadotropin isoforms and the characterization of their glycosylation patterns. researchgate.netchemrxiv.org High-resolution mass spectrometry provides accurate mass measurements, enabling the precise determination of glycan compositions. researchgate.net
Advanced chromatographic techniques are also playing a vital role in the analysis of hMG. High-performance liquid chromatography (HPLC) is widely used for the separation and quantification of the different gonadotropin components. google.com Hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful method for the separation of intact glycoprotein isoforms based on the polarity of their glycan moieties. nih.govresearchgate.netresearchgate.net Capillary electrophoresis (CE) and capillary isoelectric focusing (cIEF) are high-resolution separation techniques that can resolve gonadotropin isoforms with subtle differences in charge and size. dovepress.com
These novel analytical paradigms are not only enhancing our ability to characterize the composition of hMG but are also providing valuable tools for comparing different hMG preparations, including biosimilars, and for monitoring batch-to-batch consistency. frontiersin.orgnih.govdovepress.com
Table 3: Novel Analytical Techniques for Gonadotropin Characterization
| Technique | Principle | Application in hMG Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of molecules by chromatography followed by mass analysis. researchgate.netchemrxiv.org | Identification and quantification of gonadotropin isoforms and characterization of glycoforms. researchgate.netchemrxiv.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a mixture. google.com | Purity assessment and quantification of FSH, LH, and hCG. google.com |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the hydrophilicity of analytes. nih.govresearchgate.netresearchgate.net | Separation of intact glycoprotein isoforms with different glycosylation patterns. nih.govresearchgate.netresearchgate.net |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary under the influence of an electric field. dovepress.com | High-resolution separation of gonadotropin isoforms based on charge-to-size ratio. dovepress.com |
Systems Biology and Computational Modeling Approaches to Gonadotropin Action
The biological effects of hMG are the result of a complex interplay of signaling pathways initiated by the binding of FSH and LH to their receptors on target cells. nih.govnih.govresearchgate.netnih.govgenome.jpresearchgate.net Systems biology and computational modeling are providing a framework for understanding these intricate networks and for predicting the cellular response to gonadotropin stimulation. nih.govnih.gov
Computational models of gonadotropin signaling pathways are being developed to simulate the dynamic interactions between various signaling molecules. nih.govnih.govoup.com These models can help to elucidate how the differential activation of downstream signaling cascades by FSH and LH leads to specific cellular responses, such as follicular development and steroidogenesis. nih.gov By integrating experimental data into these models, researchers can gain a more quantitative understanding of gonadotropin action and can explore the potential effects of variations in hMG composition on signaling outcomes. nih.gov
Systems biology approaches, which involve the analysis of large datasets from genomics, proteomics, and transcriptomics, are being used to construct comprehensive network maps of gonadotropin action. researchgate.netgenome.jpfrontiersin.orgmdpi.com These networks can reveal novel interactions and regulatory mechanisms that were not apparent from studying individual components in isolation. This holistic view is essential for understanding the multifaceted effects of hMG on ovarian function.
Furthermore, the field of pharmacogenomics is beginning to shed light on how genetic variations in an individual's genome can influence their response to gonadotropin treatment. nih.govgenome.govnih.govlongdom.orghfma.org.uk By identifying genetic markers associated with treatment outcomes, it may be possible to personalize hMG therapy in the future, optimizing efficacy and minimizing risks for each patient. longdom.orghfma.org.uk
Q & A
Q. How is HMG standardized in experimental settings to ensure batch-to-best consistency?
HMG standardization involves rigorous bioassays and preparation protocols. For example, high- and low-dose sample solutions are prepared using bovine serum albumin-sodium chloride-phosphate buffer (pH 7.2) to match labeled units, ensuring potency alignment with reference standards . Pharmacopeial guidelines (e.g., JP XVII) mandate precise dissolution and dilution steps to minimize variability. Researchers should validate batch consistency via parallel bioactivity assays (e.g., in vivo ovarian weight gain tests) and chromatographic purity checks .
Q. What are the key differences in LH activity between HMG and recombinant FSH, and how do these impact ovarian stimulation protocols?
HMG contains human chorionic gonadotropin (hCG)-derived LH activity, while recombinant FSH (r-hFSH) lacks intrinsic LH. This distinction affects follicular development and steroidogenesis. In protocols targeting patients with low endogenous LH (e.g., hypogonadotropic hypogonadism), HMG’s LH component supports theca cell androgen production, synergizing with FSH-driven follicular growth. Experimental designs comparing HMG and r-hFSH should control for baseline LH levels and employ stratified randomization .
Q. What methodological criteria ensure high-quality meta-analyses of HMG efficacy in fertility trials?
Inclusion criteria should prioritize studies with clear objectives, standardized HMG dosing, and outcome measures (e.g., ovulation rate, live birth). Exclusion of non-peer-reviewed or non-randomized trials minimizes bias. Sensitivity analyses should address heterogeneity in patient populations (e.g., age, ovarian reserve) and adjust for confounding variables like concomitant therapies (e.g., GnRH agonists) .
Advanced Research Questions
Q. How can researchers account for age-related variability in endogenous gonadotropin levels when designing HMG clinical trials?
Pre-menopausal women ≥40 years exhibit elevated baseline FSH (>5 IU/24h), particularly during the perimenstrual phase, independent of menopausal transition . Trials should stratify participants by age (e.g., <35, 35–40, >40) and measure baseline urinary or serum FSH/LH. Covariate-adjusted statistical models (e.g., ANCOVA) can isolate HMG’s effect from age-related hormonal fluctuations .
Q. What pharmacokinetic (PK) study designs resolve contradictions in HMG absorption and half-life across populations?
Randomized crossover trials with frequent sampling (e.g., 0, 6, 12, 24h post-injection) can capture PK variability. Population PK modeling incorporating covariates like BMI, renal function, and anti-HMG antibody status improves predictive accuracy. Open-access data repositories (e.g., ClinicalTrials.gov ) enhance reproducibility and cross-study validation .
Q. What methodological approaches resolve contradictions in HMG efficacy for idiopathic hypogonadotropic hypogonadism (IHH)?
Case-control studies with longitudinal follow-up (e.g., 12-month ovulation rates) and standardized HMG protocols (e.g., 75–150 IU/day) are critical. Contradictions often arise from heterogeneous diagnostic criteria for IHH; consensus definitions (e.g., ESHRE guidelines) and subgroup analyses (e.g., Kallmann syndrome vs. functional IHH) improve interpretability .
Q. How do impurities in urinary-derived HMG impact experimental outcomes, and what analytical methods mitigate these effects?
Non-gonadotropin proteins (e.g., cytokines, growth factors) in urinary HMG may confound in vitro assays. Researchers should use highly purified HMG (HP-hMG) or validate batches via SDS-PAGE and mass spectrometry. Comparative studies with recombinant LH/FSH controls isolate HMG-specific effects .
Emerging Research Directions
Q. What novel biomarkers predict ovarian response to HMG in poor responders?
Anti-Müllerian hormone (AMH) and antral follicle count (AFC) are established predictors. Emerging biomarkers include follicular fluid microRNAs (e.g., miR-21, miR-155) and granulosa cell gene expression profiles (e.g., FSHR, LHCGR). Multi-omics integration (transcriptomics, proteomics) may refine personalized dosing algorithms .
Q. How do ethical and sourcing challenges in urinary HMG production affect experimental reproducibility?
Donor variability (e.g., menopausal status, medication use) impacts HMG composition. Researchers should document urine donor demographics and use commercial batches with certified purity (e.g., FDA-compliant manufacturing). Transition to recombinant alternatives (e.g., r-hFSH + r-hLH) reduces dependency on urinary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
